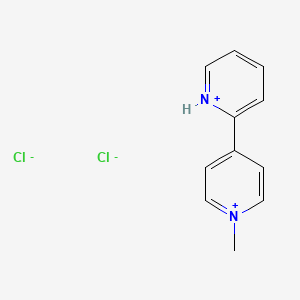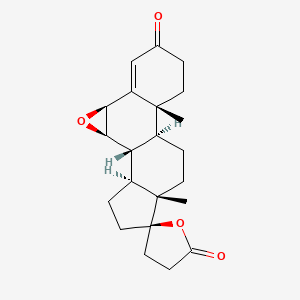
6-beta,7-beta-Epoxy-canrenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-beta,7-beta-Epoxy-canrenone is a derivative of canrenone, a compound known for its role as an antimineralocorticoid. This compound is characterized by the presence of an epoxy group at the 6-beta and 7-beta positions. It is a metabolite of potassium canrenoate and spironolactone, which are used in the treatment of conditions like heart failure and hypertension .
Métodos De Preparación
The synthesis of 6-beta,7-beta-Epoxy-canrenone involves several steps. One common method starts with canrenone, which undergoes an etherification reaction followed by a dehydrogenation reaction. The etherification reaction involves 17 beta-hydroxyl-4-alkene-3-ketone-17 alpha-pregnene-21-carboxylic acid-gamma-lactone and triethyl orthoformate in the presence of a catalyst like pyridine hydrobromide. The dehydrogenation reaction is then carried out using oxidants such as tetrachloro-p-benzoquinone .
Análisis De Reacciones Químicas
6-beta,7-beta-Epoxy-canrenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The epoxy group can be opened under acidic or basic conditions, leading to the formation of different products.
Common reagents used in these reactions include oxidants like tetrachloro-p-benzoquinone and reducing agents. The major products formed from these reactions are 3-alpha- and 3-beta-hydroxy derivatives .
Aplicaciones Científicas De Investigación
6-beta,7-beta-Epoxy-canrenone has several applications in scientific research:
Chemistry: It is used to study the metabolic pathways of canrenone and its derivatives.
Biology: The compound is used to investigate the effects of antimineralocorticoids on various biological systems.
Medicine: Research on this compound helps in understanding its role in treating conditions like heart failure and hypertension.
Industry: It is used in the synthesis of other pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of 6-beta,7-beta-Epoxy-canrenone involves its role as an antimineralocorticoid. It competes with aldosterone for receptor sites in the distal renal tubules, leading to increased excretion of sodium and water while conserving potassium. This action helps in reducing blood pressure and treating conditions like heart failure .
Comparación Con Compuestos Similares
6-beta,7-beta-Epoxy-canrenone is similar to other canrenone derivatives like 3-alpha-Hydroxy-6-beta,7-beta-epoxy-canrenone and 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone. it is unique due to its specific epoxy group positioning, which affects its metabolic pathways and biological activity .
Similar compounds include:
- 3-alpha-Hydroxy-6-beta,7-beta-epoxy-canrenone
- 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone
- Potassium canrenoate
- Spironolactone .
Propiedades
Número CAS |
110078-66-5 |
|---|---|
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(1R,2R,4S,10R,11S,14S,15R,18S)-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C22H28O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11,13-14,17-19H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20+,21-,22+/m0/s1 |
Clave InChI |
FSIPNQUJIAOSNJ-NRPDSANSSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1[C@H]3[C@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C |
SMILES canónico |
CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
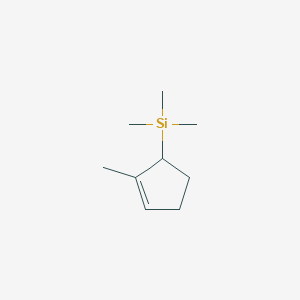
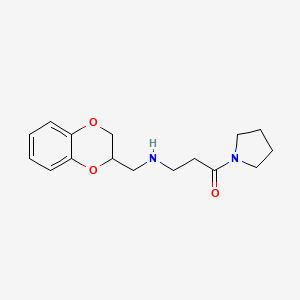
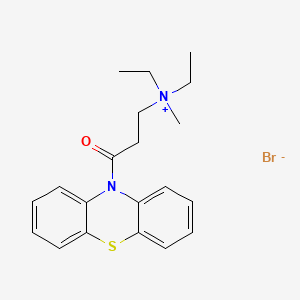
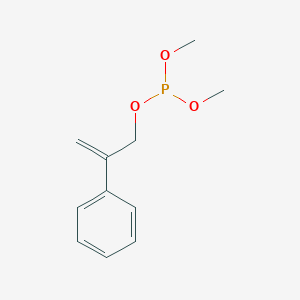
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
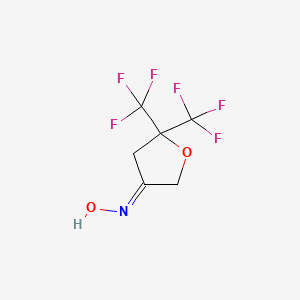

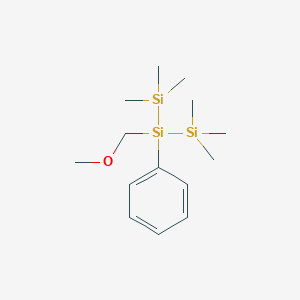

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
